molecular formula C10H10N2O4S B11862958 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole

4-((Methylsulfonyl)methyl)-5-nitro-1H-indole

Cat. No.: B11862958
M. Wt: 254.26 g/mol
InChI Key: XTGGLQVIRYNFBA-UHFFFAOYSA-N
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Description

4-((Methylsulfonyl)methyl)-5-nitro-1H-indole is a high-purity chemical intermediate designed for research applications. This compound features a versatile indole scaffold, a core structure in many biologically active molecules . The indole nucleus is a privileged pharmacophore in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The specific functional groups on this molecule—the nitro group and the methylsulfonylmethyl moiety—make it a valuable synthon for further chemical exploration and derivatization, particularly in the synthesis of novel compounds for drug discovery programs. While the specific biological activity and mechanism of action for 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole have not been fully characterized, research on analogous nitro-indole derivatives suggests potential areas of investigation. For instance, various 5-nitroindole derivatives have been reported to exhibit inhibitory activity against viruses such as the bovine viral diarrhea virus (BVDV) and Herpes Simplex virus-1 (HSV-1) . The methylsulfonyl group is often incorporated to influence the molecule's electronic properties, solubility, and potential to interact with biological targets. Researchers can leverage this compound to develop new chemical entities, study structure-activity relationships (SAR), and screen for potential pharmacological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

4-(methylsulfonylmethyl)-5-nitro-1H-indole

InChI

InChI=1S/C10H10N2O4S/c1-17(15,16)6-8-7-4-5-11-9(7)2-3-10(8)12(13)14/h2-5,11H,6H2,1H3

InChI Key

XTGGLQVIRYNFBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC2=C1C=CN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole typically involves the following steps:

    Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Methylsulfonylation: The nitrated indole is then subjected to methylsulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonylmethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrazone Formation

Indole derivatives with aldehyde groups (e.g., indole-3-carbaldehyde) react with hydrazines to form hydrazones. For example:

  • Mechanism : The aldehyde (C=O) reacts with hydrazine to form a C=N bond, eliminating water .

  • Spectral Evidence : Disappearance of the aldehyde proton (δ 10.00–10.04 ppm) and appearance of a hydrazone proton (δ 8.24–8.36 ppm) in ¹H NMR confirm this reaction .

Reagent Product Key Spectral Data
PhenylhydrazineHydrazoneC=N (1593–1597 cm⁻¹), NH (D₂O exchangeable)
o-PhenylenediamineBenzimidazoleNH (3272–3382 cm⁻¹), C=N (1597 cm⁻¹)

Oxime Formation

Reaction with hydroxylamine HCl converts aldehydes to oximes:

  • Mechanism : Nucleophilic attack by hydroxylamine on the carbonyl group forms a C=N bond .

  • Evidence : Loss of C=O stretch (1657–1670 cm⁻¹) and new C=N (1597 cm⁻¹) in IR .

Tubulin Inhibition

Indole derivatives often target tubulin for anticancer activity. For example:

  • Compound 10 (indole-1,3,4-oxadiazole hybrid) inhibits tubulin polymerization (IC₅₀ = 0.48 µM) .

  • Mechanism : Binding to the colchicine site via hydrogen bonds with tubulin residues (PRO175, VAL177, SER174) .

Spectroscopy

  • ¹H NMR :

    • Indole NH : δ 12.00–12.04 ppm (D₂O exchangeable) .

    • Hydrazone NH : δ 10.03–10.73 ppm (D₂O exchangeable) .

    • Aldehydic proton : δ 10.00–10.04 ppm (absent in hydrazones/oximes) .

  • IR :

    • C=N : 1593–1597 cm⁻¹ (hydrazones) .

    • SO₂ : 1150, 1300 cm⁻¹ (methylsulfonyl group) .

Biological Activity

While direct data for this compound is unavailable, related indole derivatives show:

  • Anticancer Activity : IC₅₀ values as low as 0.57 μM for tubulin inhibition .

  • ROS Generation : Disruption of mitochondrial function and apoptosis induction .

Reaction Conditions and Challenges

  • Nitration : Requires controlled conditions (e.g., nitric acid with acetic acid at 80°C) . Overreaction can lead to mixed positional isomers.

  • Hydrazone Formation : Sensitive to hydration and pH; D₂O exchangeable protons require careful NMR analysis .

  • Stability : Methylsulfonyl groups are generally stable but may undergo reductive cleavage under strong conditions (e.g., SnCl₂) .

Comparison of Reaction Outcomes

Reaction Reagent Product Key Data
NitrationHNO₃/H₂SO₄4/6-nitro-indolePosition-dependent on substituents
Hydrazone FormationPhenylhydrazine HClC=N derivativeIC₅₀ for tubulin inhibition: 0.48 µM
Oxime FormationHydroxylamine HClOxime derivativeC=N (1597 cm⁻¹)
SulfonationNaHSO₃SulfonamideRequires FeCl₂ catalyst

Scientific Research Applications

Anticancer Activity

Research indicates that 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole exhibits significant anticancer properties. The compound is believed to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. Key findings include:

  • Mechanism of Action : The compound's ability to generate ROS suggests interactions with cellular components such as DNA and proteins, leading to oxidative stress and subsequent cellular responses.
  • Case Studies :
    • In vitro studies have shown that derivatives of nitroindoles can effectively reduce cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties, making it a candidate for treating infectious diseases. Its structural features contribute to its effectiveness against a range of pathogens:

  • Activity Spectrum : Studies have reported antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Case Studies :
    • In vitro tests revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.12 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The following table compares key structural analogs of 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole, highlighting substituent patterns and properties:

Compound Name Substituents Key Properties Biological Activity/Application References
4-((Methylsulfonyl)methyl)-5-nitro-1H-indole 4-(CH₂SO₂CH₃), 5-NO₂ High polarity due to -SO₂CH₃; nitro group enhances electrophilicity Not explicitly reported N/A
4-Methoxy-5-nitro-1H-indole 4-OCH₃, 5-NO₂ Methoxy group increases electron density; nitro group stabilizes aromatic ring Intermediate in synthesis
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 2-Ph(SO₂CH₃), 5-OCH₃ Methylsulfonylphenyl enhances binding affinity; methoxy improves solubility Potent COX-2 inhibitor
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole 1-Ph(SO₂CH₃), 5-Cl High thermal stability (mp >200°C); sulfonyl group aids crystallization Structural studies
4-Methyl-5-nitro-1H-indole 4-CH₃, 5-NO₂ Methyl group increases lipophilicity; nitro group directs electrophilic attack Synthetic precursor

Physicochemical Properties

  • Electronic Effects :

    • The methylsulfonylmethyl group at position 4 is a stronger electron-withdrawing group compared to methoxy (-OCH₃) or methyl (-CH₃), reducing electron density in the indole ring. This contrasts with 4-methoxy-5-nitro-1H-indole, where the methoxy group donates electrons via resonance .
    • Nitro groups at position 5 increase electrophilicity, facilitating nucleophilic substitution reactions, as seen in nitrated indole intermediates .
  • Thermal Stability :

    • Sulfonyl-containing compounds (e.g., 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole) exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .

Biological Activity

4-((Methylsulfonyl)methyl)-5-nitro-1H-indole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Anticancer Activity

Research indicates that 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole exhibits significant anticancer properties. Various studies have highlighted its effectiveness against multiple cancer cell lines, showcasing its potential as a therapeutic agent.

  • Cell Cycle Arrest : The compound has been shown to induce G2/M-phase cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced in studies where it inhibited tubulin polymerization, a crucial process for mitosis .
  • Apoptotic Pathways : The compound increases reactive oxygen species (ROS) levels, which disrupt mitochondrial function and trigger apoptotic pathways in cancer cells .
  • Targeting Tubulin : Molecular docking studies revealed that the compound binds to the colchicine-binding site on tubulin, stabilizing interactions that inhibit microtubule formation .

Efficacy Data

The following table summarizes the antiproliferative activity of 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Huh7 (Hepatocellular)5.0Tubulin polymerization inhibition
HeLa8.7Microtubule disruption
MDA-MB-231 (Breast)0.102G2/M phase arrest
SKOV3 (Ovarian)4.2Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole has demonstrated antimicrobial activity , particularly against Gram-negative bacteria.

Specific Findings

  • Selective Activity : Compounds derived from this scaffold exhibited selective antibacterial effects against pathogens such as Salmonella enterica and E. coli .
  • Anti-inflammatory Properties : The compound also showed anti-inflammatory effects by inhibiting COX enzymes, which are critical in inflammatory responses .

Case Studies

Recent studies have explored the biological activity of related indole derivatives that share structural similarities with 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole:

  • Indole Derivatives in Cancer Therapy : A study reported that indole derivatives with methylsulfonyl groups exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of this functional group in drug design .
  • Antioxidant and Anti-inflammatory Studies : Another investigation into similar compounds revealed their ability to scavenge free radicals and inhibit inflammatory pathways, suggesting a multi-target profile for therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole, and what key reaction conditions are required?

The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

  • Nitro group introduction : Electrophilic nitration at the 5-position of the indole ring using nitric acid or acetyl nitrate under controlled temperatures (0–5°C) to avoid over-nitration.
  • Methylsulfonylmethyl attachment : A nucleophilic substitution or radical-mediated reaction to introduce the methylsulfonylmethyl group. For example, reaction with methanesulfonyl chloride in the presence of a base (e.g., NaH) in anhydrous tetrahydrofuran (THF) at reflux conditions .
  • Purification : Acid-base extraction (e.g., 1M HCl washes) and solvent removal via rotary evaporation, followed by recrystallization or column chromatography (using ethyl acetate/hexane gradients) .

Advanced: How can researchers optimize the regioselective introduction of the methylsulfonyl group in the indole scaffold to avoid by-products?

Regioselectivity challenges arise due to competing reactivity at indole positions (e.g., C-3 vs. C-2). Strategies include:

  • Directing groups : Temporarily introducing electron-donating groups (e.g., methoxy) at non-target positions to steer sulfonation toward the desired site.
  • Catalytic control : Using transition-metal catalysts (e.g., Pd/Cu) to mediate C–S bond formation selectively.
  • Reaction monitoring : Employing TLC or HPLC to track intermediate formation and adjust reaction time/temperature dynamically. Evidence from similar indole derivatives shows that LiAlH4-mediated reductions in THF at 0°C can suppress side reactions .

Basic: What spectroscopic techniques are most effective for characterizing 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole, and what key spectral markers should be observed?

  • 1H/13C NMR :
    • Nitro group : Deshielded aromatic protons near δ 8.5–9.0 ppm (doublet or triplet splitting due to adjacent substituents).
    • Methylsulfonyl : A singlet at δ 3.2–3.5 ppm (CH3) and sulfur-linked carbon at δ 50–55 ppm in 13C NMR.
  • FT-IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO2 symmetric stretch).
  • MS (ESI/HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]+ at m/z 283.05 for C10H10N2O4S) .

Advanced: How do the electron-withdrawing effects of the nitro and methylsulfonyl groups influence the reactivity of the indole ring in subsequent chemical modifications?

The nitro (-NO2) and methylsulfonyl (-SO2CH3) groups are strong electron-withdrawing groups (EWGs) that:

  • Reduce nucleophilicity : Deactivate the indole ring toward electrophilic substitution, directing further reactions to electron-rich regions (e.g., C-7 position).
  • Facilitate radical reactions : Stabilize radical intermediates during functionalization, enabling C–H activation or cross-coupling under photoredox conditions.
  • Impact biological activity : EWGs enhance binding to hydrophobic pockets in enzyme active sites, as seen in GLUT5 inhibitors like MSNBA, where the nitro group improves target affinity .

Basic: What are the common challenges in purifying 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole, and what methods can mitigate these issues?

  • By-product removal : Acid-base extraction (e.g., 1M HCl washes) to isolate the neutral indole derivative from ionic impurities .
  • Solubility issues : Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization.
  • Hazardous waste : Separate reaction by-products (e.g., aluminum salts from LiAlH4 reductions) and dispose via certified waste management protocols .

Advanced: What strategies can resolve contradictions in biological activity data when testing 4-((Methylsulfonyl)methyl)-5-nitro-1H-indole across different assay conditions?

  • Assay standardization : Control variables such as solvent (e.g., DMSO concentration ≤1%), pH, and temperature.
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism.
  • Orthogonal validation : Confirm activity using both enzymatic assays (e.g., fluorescence-based) and cell-based models (e.g., GLUT5 inhibition in cancer lines) .

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